molecular formula C3H7NOS B2989320 1-Imino-1lambda6-thietan-1-one CAS No. 1609964-33-1

1-Imino-1lambda6-thietan-1-one

Cat. No. B2989320
CAS RN: 1609964-33-1
M. Wt: 105.16
InChI Key: ZEFVMVQDERGRCQ-UHFFFAOYSA-N
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Description

1-Imino-1lambda6-thietan-1-one is a chemical compound with the linear formula C5H11NOS . It has a molecular weight of 133.21 . The IUPAC name for this compound is 1-amino-2,3,4,5-tetrahydro-1lambda6-thiopyran 1-oxide .


Molecular Structure Analysis

The InChI code for 1-Imino-1lambda6-thietan-1-one is 1S/C5H11NOS/c6-8(7)4-2-1-3-5-8/h4H,1-3,5H2,(H2,6,7) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Imino-1lambda6-thietan-1-one is a low melting solid . It should be stored under nitrogen .

Scientific Research Applications

Cycloaddition Reactions

1-Imino-1λ6-thietan-1-one and its derivatives, like tris(imino)thietanes, have been explored for their reactivity in cycloaddition reactions with electron-rich unsaturated systems. These reactions yield various heterocyclic compounds such as tetrasubstituted pyrroles, thiopyrans, and thiophenes through ring transformations. The products of these reactions have been characterized through spectral and analytical properties, including IR, ^1H NMR, ^13C NMR, mass spectra, and X-ray analyses, indicating their potential utility in synthetic organic chemistry and materials science (L'abbé et al., 1979).

Unusual Rearrangement and Thietane Ring Formation

A unique rearrangement and thietane ring formation have been observed from the treatment of a 3-chloro-2-hydroxypropyl iminothioether with base, resulting in 6-oxo-1-(thietan-3-yl)-purine. This compound was thoroughly characterized by spectral analysis, further underlining the intriguing reactive capabilities of 1-Imino-1λ6-thietan-1-one derivatives in producing novel cyclic structures with potential relevance in medicinal chemistry and drug design (Press, Hajos, & Sawyers, 1990).

Enantioselective Synthesis

The aza-Henry reaction involving imines, including derivatives of 1-Imino-1λ6-thietan-1-one, has been promoted using chiral thiourea with an N,N-dimethylamino group, achieving good enantioselectivity. This reaction illustrates the compound's utility in the asymmetric synthesis of beta-nitroamines, which are valuable intermediates in organic synthesis and pharmaceutical development (Okino, Nakamura, Furukawa, & Takemoto, 2004).

Functionalization and Stereocontrol

The functionalization of four-membered cyclic sulfoximines, derivatives of 1-Imino-1λ6-thietan-1-one, through lithiation/electrophile trapping sequences has been explored. This method produces C(2)-substituted N-Boc-1-imino-1λ6-thietane 1-oxides with high stereocontrol, showcasing the potential of 1-Imino-1λ6-thietan-1-one derivatives in developing stereoselective synthetic methodologies for medicinal chemistry applications (Tota et al., 2017).

Safety and Hazards

The compound has been classified under the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-iminothietane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c4-6(5)2-1-3-6/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFVMVQDERGRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Imino-1lambda6-thietan-1-one

CAS RN

1609964-33-1
Record name 1-imino-1lambda6-thietan-1-one
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